2-Bromo-1-(trifluoromethoxy)naphthalene

Description

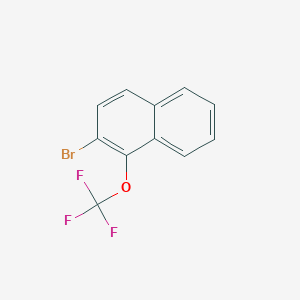

2-Bromo-1-(trifluoromethoxy)naphthalene is a halogenated naphthalene derivative featuring a bromine atom at the 2-position and a trifluoromethoxy (–OCF₃) group at the 1-position of the naphthalene ring. The compound combines the aromatic stability of naphthalene with the electron-withdrawing properties of both bromine and the trifluoromethoxy group, making it a versatile intermediate in organic synthesis and materials science. Its molecular formula is C₁₁H₆BrF₃O, with a molecular weight of 297.06 g/mol. The trifluoromethoxy group enhances thermal and oxidative stability, while bromine provides a reactive site for cross-coupling or substitution reactions .

Properties

IUPAC Name |

2-bromo-1-(trifluoromethoxy)naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrF3O/c12-9-6-5-7-3-1-2-4-8(7)10(9)16-11(13,14)15/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKUQEOMWHZFLRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2OC(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101266040 | |

| Record name | Naphthalene, 2-bromo-1-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101266040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261753-80-3 | |

| Record name | Naphthalene, 2-bromo-1-(trifluoromethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261753-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 2-bromo-1-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101266040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(trifluoromethoxy)naphthalene can be achieved through several methods. One common approach involves the bromination of 1-(trifluoromethoxy)naphthalene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide to enhance the reaction rate and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can further improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate and a solvent like toluene or ethanol, are typical conditions.

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted naphthalenes can be formed.

Coupling Products: Biaryl compounds with diverse functional groups are the major products of Suzuki-Miyaura coupling reactions.

Scientific Research Applications

2-Bromo-1-(trifluoromethoxy)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(trifluoromethoxy)naphthalene in chemical reactions involves the activation of the bromine atom or the trifluoromethoxy group. In nucleophilic aromatic substitution, the electron-withdrawing trifluoromethoxy group stabilizes the intermediate anion, facilitating the substitution process. In Suzuki-Miyaura coupling, the palladium catalyst coordinates with the bromine atom, enabling the transmetalation and subsequent formation of the biaryl product .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs of 2-bromo-1-(trifluoromethoxy)naphthalene include:

Physical and Chemical Properties

Boiling/Melting Points :

- The trifluoromethoxy group in this compound lowers its boiling point compared to 1-bromo-2-methylnaphthalene (281°C) due to reduced intermolecular forces from fluorine’s electronegativity .

- Melting points for brominated naphthalenes typically range from 78–130°C, but –OCF₃ may increase crystallinity .

- Reactivity: Bromine in this compound is more electrophilic than in 1-bromo-2-methylnaphthalene due to –OCF₃’s electron-withdrawing effect, favoring Suzuki-Miyaura or Ullmann couplings . – 2-Bromo-1-(4-trifluoromethoxyphenyl)ethanone exhibits higher reactivity in nucleophilic acyl substitutions compared to naphthalene derivatives due to the ketone group .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Data

| Property | This compound | 1-Bromo-2-methylnaphthalene | 2-Bromo-1-(4-trifluoromethoxyphenyl)ethanone |

|---|---|---|---|

| Molecular Weight (g/mol) | 297.06 | 221.10 | 283.17 |

| Boiling Point (°C) | ~250 (estimated) | 281 | 285–290 |

| Key Reactivity | Suzuki coupling, SNAr | Friedel-Crafts alkylation | Nucleophilic acyl substitution |

| Primary Application | Semiconductors, fluoropolymers | Solvent, dye intermediates | HDAC inhibitor synthesis |

Table 2: Substituent Effects on Reactivity

| Substituent | Electron Effect | Impact on Bromine Reactivity | Example Compound |

|---|---|---|---|

| –OCF₃ | Strongly withdrawing | High electrophilicity | This compound |

| –OCH₃ | Moderately donating | Reduced reactivity | 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone |

| –CH₃ | Donating | Low reactivity | 1-Bromo-2-methylnaphthalene |

Biological Activity

2-Bromo-1-(trifluoromethoxy)naphthalene is an organic compound with significant interest in medicinal chemistry and material science due to its unique structural features and reactivity. This compound is characterized by the presence of a bromine atom and a trifluoromethoxy group, which contribute to its biological activity and potential applications in drug development.

- Molecular Formula : C₁₁H₆BrF₃O

- IUPAC Name : this compound

- CAS Number : 1261753-80-3

The biological activity of this compound can be attributed to its ability to engage in various chemical reactions, particularly nucleophilic aromatic substitutions and coupling reactions. The trifluoromethoxy group enhances the electrophilicity of the aromatic ring, allowing for increased reactivity in biological systems.

In nucleophilic aromatic substitution, the electron-withdrawing trifluoromethoxy group stabilizes the intermediate anion, facilitating the substitution process. This characteristic is crucial for the compound's interaction with biological targets, particularly in drug design.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have shown that naphthalene derivatives can possess anticancer properties. For instance, modifications of naphthalene structures have been associated with selective cytotoxicity against various cancer cell lines, including SCC-9 cells .

- Receptor Modulation : The compound has been explored as a potential modulator for various receptors. For example, it has been studied as an antagonist for P2Y14 receptors, demonstrating high affinity and selectivity .

Case Studies

- Anticancer Studies : In vitro studies have demonstrated that derivatives of naphthalene, including those similar to this compound, show promise in inhibiting tumor growth in specific cancer cell lines. These studies often utilize assays such as MTT or fluorescence binding assays to evaluate cell viability and receptor affinity .

- Receptor Binding Studies : Research involving binding assays has indicated that compounds with similar structural motifs can effectively engage with G-protein coupled receptors (GPCRs), highlighting their potential as therapeutic agents targeting metabolic pathways .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| 1-Bromo-2-(trifluoromethoxy)benzene | Moderate Anticancer Activity | Shows selective inhibition against certain cancer cells |

| 2-Bromo-1-(trifluoromethyl)naphthalene | Antagonist for P2Y14 receptors | High affinity observed in cyclic AMP assays |

| 2-Bromo-1-(methoxy)naphthalene | Lowered receptor affinity | Less effective compared to trifluoromethyl derivatives |

Synthesis and Applications

The synthesis of this compound typically involves bromination of 1-(trifluoromethoxy)naphthalene using brominating agents under controlled conditions. This synthetic route is essential for producing the compound in high yields for further biological evaluation.

This compound serves as a valuable building block in organic synthesis, particularly for developing pharmaceuticals and bioactive molecules. Its unique structural features enhance the metabolic stability and biological activity of drug candidates.

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-1-(trifluoromethoxy)naphthalene, and how can purity be optimized?

Answer: The synthesis typically involves electrophilic aromatic substitution or cross-coupling reactions. For example:

- Bromination : Direct bromination of 1-(trifluoromethoxy)naphthalene using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperature (0–25°C) .

- Trifluoromethoxy Introduction : Coupling reactions (e.g., Ullmann or Buchwald-Hartwig) to introduce the trifluoromethoxy group onto brominated naphthalene precursors .

Q. Purity Optimization :

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

- NMR Spectroscopy :

- X-ray Crystallography :

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 301.97) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reactivity of the bromine and trifluoromethoxy groups?

Answer:

Q. What methodologies assess the environmental partitioning and degradation pathways of this compound?

Answer:

- Partitioning Studies :

- Degradation Pathways :

Q. How should toxicity studies address discrepancies in systemic effects across species?

Answer:

- Systematic Review Design :

- Mechanistic Toxicology :

Q. What strategies validate crystallographic data when twinning or disorder complicates refinement?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.